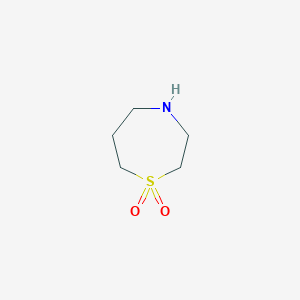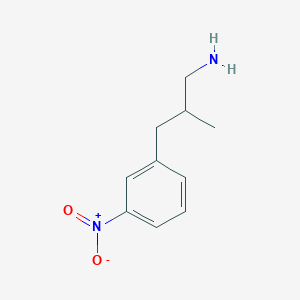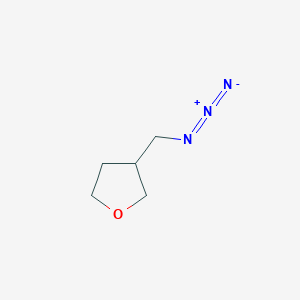
4-Bromo-2-cloro-3,5-difluoro-fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-Bromo-2-chloro-3,5-difluoro-phenol, is a halogenated phenol. Halogenated phenols are a class of compounds that have been extensively studied due to their prevalence as environmental contaminants and their potential use in various chemical reactions and applications. These compounds are characterized by the presence of halogen atoms (such as bromine, chlorine, and fluorine) attached to a phenol moiety.
Synthesis Analysis
The synthesis of halogenated phenols, similar to the compound , often involves the use of halogenated salicylaldehydes and amines through condensation reactions. For instance, the synthesis of a related Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another example includes the synthesis of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol through a green mechanochemical grinding method, which is a solvent-free approach .
Molecular Structure Analysis
The molecular structure of halogenated phenols is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was determined to be monoclinic with specific cell parameters . Similarly, the crystal structure of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol was found to be monoclinic . These studies often compare the experimental data with theoretical calculations, such as density functional theory (DFT), to validate the findings .
Chemical Reactions Analysis
Halogenated phenols can undergo various chemical reactions, including transformations during chlorination processes. For instance, the transformation of 2,4-dibromophenol during chlorination was explored, revealing that active chlorine can react effectively with the compound across a wide pH range . The study also identified the main reaction mechanisms, such as electrophilic substitution reactions and single-electron transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenols are influenced by their molecular structure. The presence of halogen atoms can significantly affect properties such as solubility, boiling point, and reactivity. For example, the Schiff base ligand 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its vanadium(V) complexes were characterized by various techniques, including FT-IR, UV–Vis, and TGA, to understand their structural and thermal properties . The thermal behavior of these compounds typically involves multiple stages, including the removal of ligands and decomposition to metal oxides .
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antiviral de los derivados del indol, incluidos los que contienen el andamiaje de 4-bromo-2-cloro-3,5-difluoro-fenol. Por ejemplo:
- 5-Bromo-4-cloro-3-indolil-β-D-galactopiranósido (X-Gal) es un sustrato que se utiliza para distinguir entre plásmidos recombinantes y no recombinantes que llevan el gen de la β-galactosidasa .
- El desarrollo de una metodología para predicciones ab initio de las propiedades quiroptales ha facilitado la aplicabilidad de los métodos quiroptales en el análisis estructural, incluidos compuestos como el this compound .
- 2-Cloro-5-(trifluorometil)piridina (2,5-CTF), un intermedio clave para la síntesis de fluazifop, se puede obtener de manera eficiente a través de una simple reacción de un solo paso .
Actividad Antiviral
Detección del gen de la β-galactosidasa
Análisis Quiroptal
Síntesis de Trifluorometilpiridinas
Síntesis del Inhibidor de SGLT2
Mecanismo De Acción
Target of Action
Phenolic compounds like this are generally known to interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Phenolic compounds are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that phenolic compounds can influence a variety of biochemical pathways due to their ability to donate hydrogen bonds and form complexes with proteins .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their lipophilicity, degree of ionization, and the presence of transporters in the body .
Result of Action
It’s known that phenolic compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-bromo-2-chloro-3,5-difluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKVOQCNKPBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)


![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)


![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2524523.png)

![2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2524525.png)